![molecular formula C14H8F3N3O2 B12571502 3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 327056-14-4](/img/structure/B12571502.png)
3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a trifluoromethoxy-substituted phenyl ring, and an oxadiazole ring, which together contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 3-(pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
5-(Phenyl)-1,2,4-oxadiazole: Similar structure but without the pyridine ring, leading to different reactivity and applications.
3-(Pyridin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole: Similar but with a trifluoromethyl group instead of trifluoromethoxy, affecting its electronic properties.
Uniqueness
The presence of both the pyridine ring and the trifluoromethoxy-substituted phenyl ring in 3-(pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other similar compounds
Propiedades
Número CAS |
327056-14-4 |
|---|---|
Fórmula molecular |
C14H8F3N3O2 |
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)21-10-5-3-4-9(8-10)13-19-12(20-22-13)11-6-1-2-7-18-11/h1-8H |
Clave InChI |
DKASLOPISBVXCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


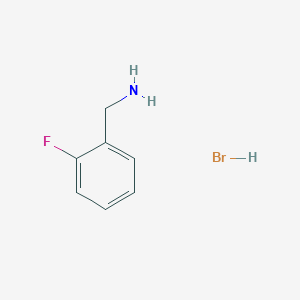
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)
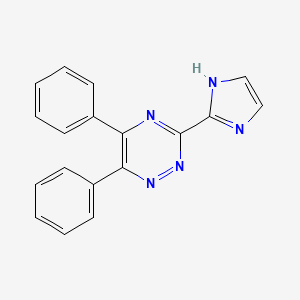

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
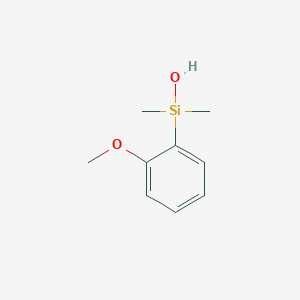
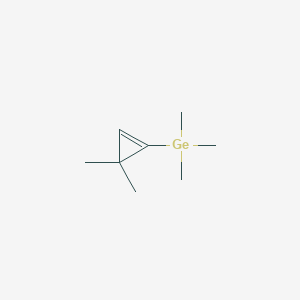
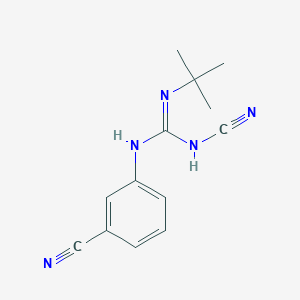
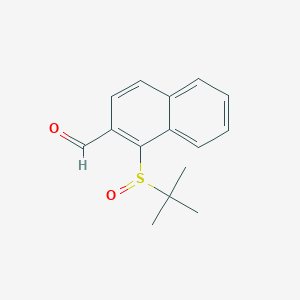
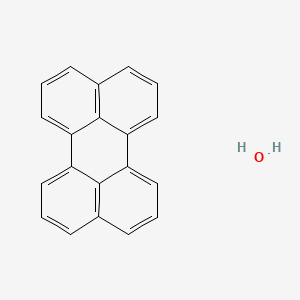
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
